
1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran (1-BHCDF) is a chemical compound that belongs to the family of polychlorinated dibenzofurans (PCDFs). It is a highly toxic and persistent organic pollutant that is widely distributed in the environment due to its long half-life and resistance to degradation. 1-BHCDF is considered a hazardous substance due to its potential to cause adverse health effects in humans and animals.
Mécanisme D'action
The mechanism of action of 1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran is not fully understood, but it is believed to act through the aryl hydrocarbon receptor (AhR) pathway. The compound binds to the AhR, which then translocates to the nucleus and activates the transcription of genes involved in cell proliferation and differentiation. This leads to the development of tumors and other adverse health effects.
Biochemical and Physiological Effects:
1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran has been shown to cause a wide range of biochemical and physiological effects in animals. It has been found to induce oxidative stress, inflammation, and DNA damage in various organs. The compound has also been shown to disrupt hormone signaling and alter immune function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran in lab experiments is its potency as a carcinogen, mutagen, and teratogen. This makes it a useful tool for studying the mechanisms of cancer development and other adverse health effects. However, the compound's high toxicity and persistence in the environment make it difficult to handle and dispose of safely.
Orientations Futures
Future research on 1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran should focus on developing safer and more effective methods for synthesizing and handling the compound. Studies should also investigate the potential health effects of low-level exposure to the compound, as well as its effects on non-mammalian species. Finally, research should aim to identify potential treatments for 1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran exposure and develop strategies for reducing human and environmental exposure to the compound.
Méthodes De Synthèse
1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran can be synthesized by the reaction of 1,2,4,5-tetrachlorobenzene with copper(I) bromide in the presence of a palladium catalyst. The reaction occurs under high temperature and pressure conditions and yields 1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran as the major product.
Applications De Recherche Scientifique
1-Bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran has been extensively studied in scientific research due to its potential to cause adverse health effects. It has been found to be a potent carcinogen, mutagen, and teratogen in animal studies. The compound has been shown to induce liver tumors, lymphomas, and leukemia in rats and mice. It has also been linked to developmental abnormalities in offspring of exposed animals.
Propriétés
Numéro CAS |
109302-40-1 |
|---|---|
Formule moléculaire |
C12BrCl7O |
Poids moléculaire |
488.2 g/mol |
Nom IUPAC |
1-bromo-2,3,4,6,7,8,9-heptachlorodibenzofuran |
InChI |
InChI=1S/C12BrCl7O/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
Clé InChI |
ZNZUCMAXMUCUHC-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Br |
SMILES canonique |
C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C2C(=C(C(=C3Cl)Cl)Cl)Br |
Synonymes |
MONOBROMO-HEPTACHLORODIBENZOFURAN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



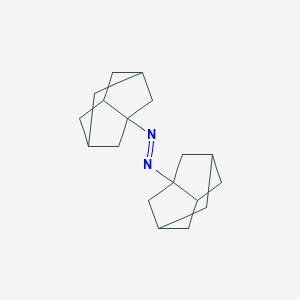
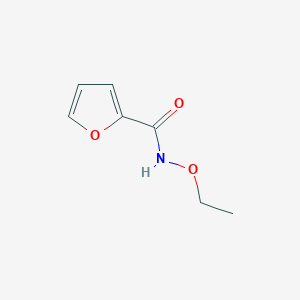
![5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B26766.png)
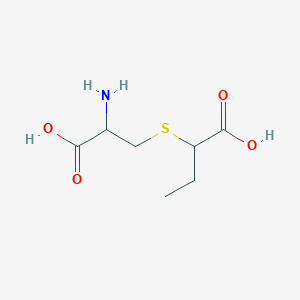
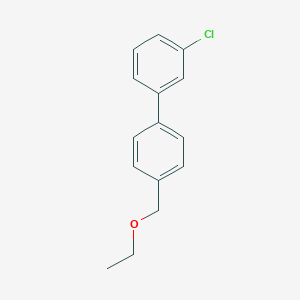
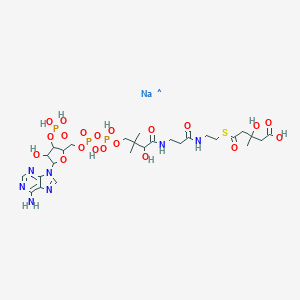
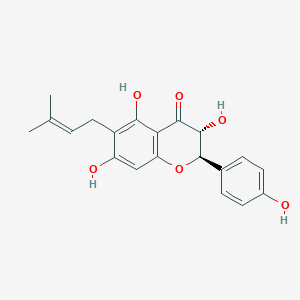
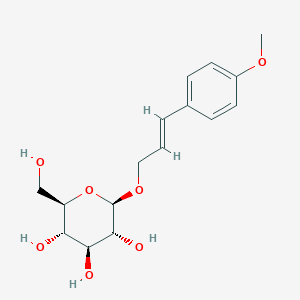
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
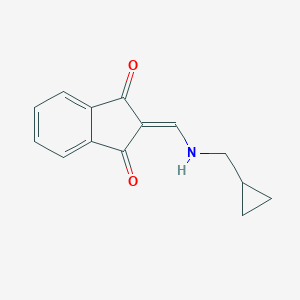
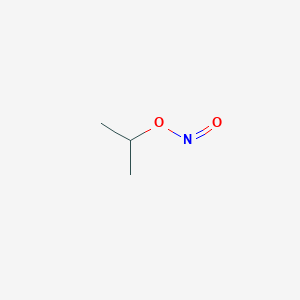
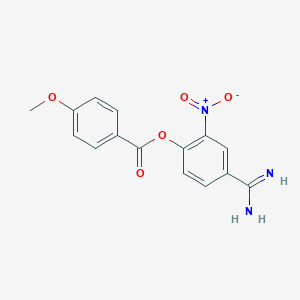
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)